

BCAT1 Expression in Cancer: A Technical Guide

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An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Branched-chain amino acid transaminase 1 (BCAT1) is a cytosolic enzyme crucial for the metabolism of branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine. This metabolic pathway is increasingly recognized for its significant role in tumorigenesis. In numerous cancers, the metabolic processes are reprogrammed to sustain rapid proliferation and growth, and BCAT1 has been identified as a key player in this alteration. Its expression is often dysregulated in malignant tissues compared to their normal counterparts, making it a subject of intense research for its potential as a diagnostic marker and a therapeutic target. This guide provides a comprehensive overview of BCAT1 expression across various cancer subtypes, details common experimental methodologies, and illustrates key signaling pathways.

Data Presentation: BCAT1 Expression Across Cancer Subtypes

The expression of BCAT1 and its clinical significance vary considerably among different cancer types. The following table summarizes the quantitative data on BCAT1 expression and its correlation with clinical parameters across a range of malignancies.



Cancer Subtype	BCAT1 Expression Status	Clinical Correlation	Citations
Hepatocellular Carcinoma (HCC)	Upregulated (mRNA & Protein)	Associated with poor prognosis, increased tumor number, and poor differentiation.	[1][2][3][4]
Acute Myeloid Leukemia (AML)	Overexpressed	Associated with poorer survival and mimics an IDH-mutant phenotype.	[5]
Chronic Myeloid Leukemia (CML)	Overexpressed	Expression increases with disease progression from chronic phase to blast crisis.	
Non-Small Cell Lung Cancer (NSCLC)	Upregulated	Correlates with nodal metastasis, advanced tumor stages, and poor overall survival.	
Breast Cancer	Upregulated (Cytosolic)	Significantly associated with more aggressive subtypes (HER2+ and Luminal B).	
Gastric Cancer	Overexpressed	Associated with lower survival rates.	
Melanoma	Overexpressed	Implicated in tumor proliferation and migration.	
Oral Squamous Cell Carcinoma (OSCC)	Upregulated	Positively correlated with higher pathological grade.	

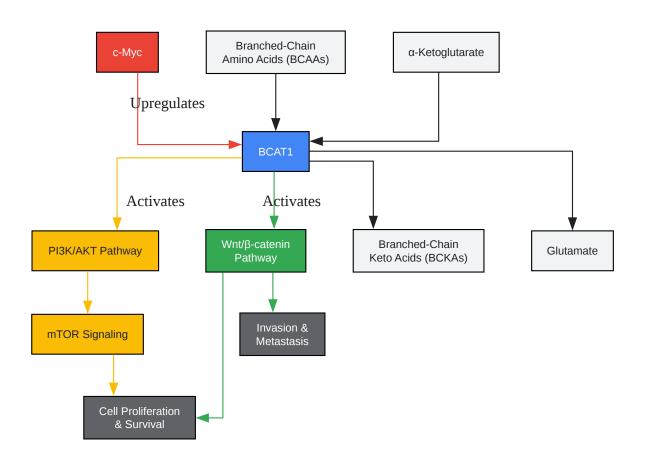


T-cell Acute Lymphoblastic Leukemia (T-ALL)	Overexpressed	High expression may predict a worse prognosis; identified as a direct target of NOTCH1.
Ovarian Cancer	Upregulated	Expressed in cancer cells; its knockout may inhibit oncogenic pathways.
Kidney Renal Clear Cell Carcinoma (KIRC)	Upregulated	Promotes Epithelial- Mesenchymal Transition (EMT).
Pancreatic Ductal Adenocarcinoma (PDAC)	Expressed in Cancer- Associated Fibroblasts (CAFs)	Stromal BCAT1 expression fuels cancer cell metabolism. Some reports show downregulation in bulk tumor tissue.
Prostate Cancer	Conflicting Reports	Some studies report decreased BCAT1 activity in malignant tissue, while others suggest a role in proliferation.

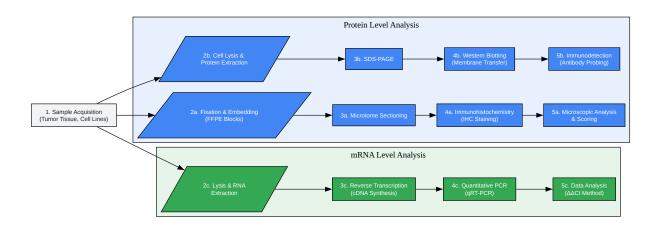
Signaling Pathways Involving BCAT1

BCAT1's role in cancer extends beyond simple metabolic reprogramming. The products of its enzymatic activity, particularly glutamate, and the subsequent alteration of the α -ketoglutarate (α -KG) pool, influence major signaling pathways that drive cancer progression. The oncogene c-Myc is a frequently cited upstream regulator of BCAT1 expression. Downstream, BCAT1 has been shown to activate pro-tumorigenic pathways such as PI3K/AKT/mTOR and Wnt/ β -catenin, leading to increased cell proliferation, invasion, and survival.









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